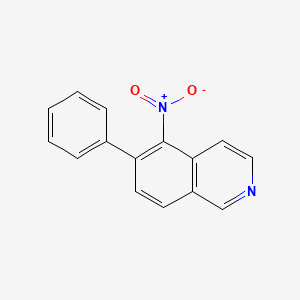
5-Nitro-6-phenylisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-6-phenylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The compound has a molecular formula of C15H10N2O2 and a molecular weight of 250.25 .
Preparation Methods
The synthesis of 5-Nitro-6-phenylisoquinoline can be achieved through various methods. One common approach involves the nitration of 6-phenylisoquinoline using nitric acid in the presence of sulfuric acid as a catalyst . Another method includes the use of polyphosphate esters and oximes derived from 3,4-diphenylbut-3-en-2-one derivatives . These methods typically yield the desired compound in moderate to high yields.
Chemical Reactions Analysis
5-Nitro-6-phenylisoquinoline undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, palladium catalyst, and tin(II) chloride. The major products formed from these reactions include 5-amino-6-phenylisoquinoline and other substituted derivatives .
Scientific Research Applications
5-Nitro-6-phenylisoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Nitro-6-phenylisoquinoline involves its interaction with molecular targets such as bacterial enzymes and DNA. The nitro group is essential for its antimicrobial activity, as it can form reactive intermediates that damage bacterial DNA and proteins . Additionally, the compound may inhibit specific enzymes involved in bacterial metabolism, leading to cell death .
Comparison with Similar Compounds
5-Nitro-6-phenylisoquinoline can be compared with other similar compounds such as:
5-Nitro-1,10-phenanthroline: This compound also contains a nitro group and has shown antimicrobial activity against Mycobacterium tuberculosis.
Nitroxoline: Another nitro-containing compound used as a urinary antibacterial agent.
The uniqueness of this compound lies in its specific structure, which combines the isoquinoline core with a nitro group and a phenyl substituent, providing it with distinct chemical and biological properties .
Properties
Molecular Formula |
C15H10N2O2 |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
5-nitro-6-phenylisoquinoline |
InChI |
InChI=1S/C15H10N2O2/c18-17(19)15-13(11-4-2-1-3-5-11)7-6-12-10-16-9-8-14(12)15/h1-10H |
InChI Key |
GXSQHOAFNHFAHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(C=C2)C=NC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















